molecular formula C16H14O2 B14467450 4-[(4-Ethenylphenyl)methoxy]benzaldehyde CAS No. 70818-22-3

4-[(4-Ethenylphenyl)methoxy]benzaldehyde

Cat. No.: B14467450
CAS No.: 70818-22-3
M. Wt: 238.28 g/mol
InChI Key: CEEXIUYQQHTYRS-UHFFFAOYSA-N
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Description

4-[(4-Ethenylphenyl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group substituted at the para position of the benzene ring. The methoxy oxygen is further bonded to a 4-ethenylphenyl group (a phenyl ring with a vinyl substituent at its para position). The ethenyl group introduces opportunities for polymerization or electrophilic addition reactions, distinguishing it from other benzaldehyde derivatives .

Properties

CAS No.

70818-22-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H14O2/c1-2-13-3-5-15(6-4-13)12-18-16-9-7-14(11-17)8-10-16/h2-11H,1,12H2

InChI Key

CEEXIUYQQHTYRS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde typically involves the reaction of 4-vinylbenzyl chloride with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and borane (BH3) for hydroboration-oxidation are commonly used.

Major Products Formed

    Oxidation: 4-[(4-Ethenylphenyl)methoxy]benzoic acid.

    Reduction: 4-[(4-Ethenylphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Ethenylphenyl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent on Methoxy Group Key Properties/Applications Synthesis Method
4-[(4-Ethenylphenyl)methoxy]benzaldehyde C₁₆H₁₄O₂ 238.28 4-Ethenylphenyl Potential polymer precursor, drug design Not explicitly reported†
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 Benzyl Intermediate in chalcone synthesis Nucleophilic substitution
4-[(3-Fluorophenyl)methoxy]benzaldehyde C₁₄H₁₁FO₂ 230.23 3-Fluorophenyl Enhanced lipophilicity Not reported
4-[(1-Benzyl-1H-triazol-4-yl)methoxy]benzaldehyde C₁₇H₁₅N₃O₂ 301.32 Benzyl-triazole Anticancer activity Click chemistry (Cu-catalyzed)
4-(4-Nitrobenzyloxy)benzaldehyde C₁₄H₁₁NO₄ 257.25 4-Nitrobenzyl Electron-withdrawing group for reactivity Nucleophilic substitution

†Synthesis of the target compound is inferred to involve Williamson ether synthesis or similar methods, given analogous routes for other derivatives .

Physical and Spectral Properties

  • Melting Points : Fluorinated derivatives (e.g., 4-[(3-Fluorophenyl)methoxy]benzaldehyde) exhibit higher melting points due to increased polarity .
  • NMR Data :
    • Benzyloxy derivatives show characteristic aromatic proton signals at δ 7.21–6.76 ppm (para-disubstituted benzene) and methoxy protons near δ 3.36 ppm .
    • Triazole-containing analogs display distinct peaks for triazole protons (δ 7.5–8.0 ppm) .

Reactivity and Stability

  • Ethenyl Group : The vinyl substituent in the target compound may participate in Diels-Alder reactions or act as a Michael acceptor, enabling polymer formation or covalent binding to biological targets .
  • Triazole Moieties : Enhance metabolic stability and hydrogen-bonding capacity, critical for drug design .

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